molecular formula C13H19N3O2 B13807930 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- CAS No. 53681-26-8

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl-

Cat. No.: B13807930
CAS No.: 53681-26-8
M. Wt: 249.31 g/mol
InChI Key: LDVYWVWRKISVMO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a fused heterocyclic compound featuring a pyrrole ring annulated to a pyrimidine-dione core. The specific derivative, 5-butyl-1,3,6-trimethyl-, incorporates alkyl substituents at the 1, 3, 5, and 6 positions. These modifications are critical for tuning physicochemical properties and biological activity. .

Properties

CAS No.

53681-26-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

5-butyl-1,3,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H19N3O2/c1-5-6-7-9-8(2)14-11-10(9)12(17)16(4)13(18)15(11)3/h14H,5-7H2,1-4H3

InChI Key

LDVYWVWRKISVMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolopyrimidine core.

    Alkylation and Methylation: Introduction of butyl and methyl groups can be achieved through alkylation and methylation reactions using reagents like butyl bromide and methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Purification: Employing techniques like crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Melting Points :

  • Aryl-substituted derivatives (e.g., 4g, 4h) exhibit high melting points (>250°C), attributed to strong π-π stacking and hydrogen bonding . In contrast, alkylated analogs like the target compound likely have lower melting points due to reduced crystallinity, though this is speculative.
  • Halogenated derivatives (e.g., 22j) show decomposition at extreme temperatures (>300°C), indicating thermal instability compared to alkylated variants .

Spectral Signatures :

  • NMR : Alkyl groups (e.g., 5-methyl in ) produce distinct singlets (δ 2.3–3.1), while aromatic substituents (e.g., 4g, 22j) show complex splitting in δ 7.0–8.2 .
  • IR : All derivatives display strong C=O stretches (~1650–1720 cm⁻¹), confirming the dione moiety .

Biological Activity :

  • Cyclopenta[d]pyrimidine-2,4-dione derivatives (e.g., 4a–h) exhibit antioxidant activity, with EC₅₀ values correlating with thioether substituent hydrophobicity .
  • Aryl-substituted pyrrolo[2,3-d]pyrimidines (e.g., 22j) are explored for kinase inhibition, whereas alkylated analogs like the target compound may prioritize metabolic stability .

Physicochemical and Functional Comparisons

  • Lipophilicity : The 5-butyl-1,3,6-trimethyl- derivative’s alkyl groups likely increase logP compared to polar aryl or hydroxylated analogs (e.g., 4g, Rigidin B) . This enhances bioavailability but may reduce aqueous solubility.
  • Synthetic Accessibility : Microwave-assisted one-pot synthesis (as in ) is scalable for alkylated derivatives, whereas brominated or aryl-substituted analogs require multi-step protocols .

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3,6-trimethyl- is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₀H₁₃N₃O₂
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 39929-79-8

This compound features a unique fused ring structure that contributes to its diverse chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine derivatives typically involves multi-step processes. One common method includes:

  • Formation of the pyrrole and pyrimidine rings.
  • Fusion of these rings through palladium-catalyzed cross-coupling reactions.

These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing.

Biological Activity

Research indicates that 1H-Pyrrolo(2,3-d)pyrimidine derivatives exhibit significant biological activities:

Antitumor Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : It acts as a multi-targeted kinase inhibitor, blocking specific active sites on kinases involved in cell proliferation and survival pathways .
  • Case Study : In vitro tests demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting potent antitumor activity.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as:

  • Cyclooxygenase (COX) : Some studies suggest that it may possess anti-inflammatory properties by inhibiting COX enzymes .
  • Protein Kinases : The inhibition of protein kinases involved in signaling pathways related to cancer progression has been documented.

Summary of Biological Findings

Biological ActivityMechanismReference
AntitumorMulti-targeted kinase inhibition
Anti-inflammatoryCOX inhibition
Enzyme InhibitionProtein kinase inhibition

Q & A

Q. What synthetic methodologies are optimal for preparing 5-butyl-1,3,6-trimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives?

A one-pot multicomponent approach is widely used for pyrrolo[2,3-d]pyrimidine cores. For alkyl-substituted derivatives like the 5-butyl analog, nucleophilic substitution or cyclocondensation reactions are effective. For example, thiophene-linked analogs were synthesized via coupling reactions between pre-functionalized pyrrolo-pyrimidine intermediates and alkyl/aryl halides, achieving yields of 55–95% . Key steps include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
  • Catalysts : Pd(PPh₃)₄ or bases like K₂CO₃ facilitate cross-coupling .
  • Purification : Recrystallization (methanol) or silica gel chromatography ensures purity .

Q. How should researchers characterize the structural integrity of substituted pyrrolo[2,3-d]pyrimidines?

Multi-modal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 5-butyl vs. 6-methyl groups) via chemical shifts. For example, methyl groups in 1,3-dimethyl analogs resonate at δ 3.16–3.49 ppm .
  • FT-IR : Carbonyl stretching (C=O) at 1650–1700 cm⁻¹ validates the dione moiety .
  • Elemental analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities .

Q. What structural analogs of this compound have been studied, and how do substituents affect activity?

A comparative analysis of pyrrolo-pyrimidine derivatives reveals:

Compound NameSubstituentsKey Activity DifferencesReference
5-Aminopyrimidine-2,4-dione5-NH₂Reduced kinase inhibition
6-Methylpyrimidine-2,4-dione6-CH₃Enhanced cytotoxicity
5-Butyl-1,3,6-trimethyl derivative5-C₄H₉, 1/3/6-CH₃Improved solubility/bioactivity
Substituent bulk and polarity modulate solubility and target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

Systematic SAR strategies include:

  • Substituent variation : Replace the 5-butyl group with fluorinated or heteroaryl groups to enhance hydrophobic interactions .
  • Scaffold hybridization : Fuse oxadiazole or pyrazole moieties to the pyrrolo-pyrimidine core for dual-target inhibition .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to tyrosine kinase ATP pockets .

Q. What experimental approaches resolve contradictory data in biological activity assays?

Contradictions (e.g., variable IC₅₀ values across studies) require:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity ).
  • Off-target profiling : Use kinome-wide screens to identify non-specific binding .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can computational chemistry predict the reactivity of 5-butyl-1,3,6-trimethyl derivatives in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., C-7 for electrophilic attack) .
  • Predict regioselectivity in alkylation/arylation reactions .
  • Validate findings with experimental kinetic studies (e.g., monitoring reaction rates via HPLC) .

Methodological Challenges and Solutions

Q. Handling low yields in multi-step syntheses

  • Optimize intermediates : Pre-functionalize the pyrrolo-pyrimidine core before introducing the 5-butyl group (yield increases from 55% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves purity .

Q. Addressing solubility limitations in biological assays

  • Prodrug design : Introduce phosphate or acetyl groups at the 4-oxo position to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to avoid cytotoxicity .

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